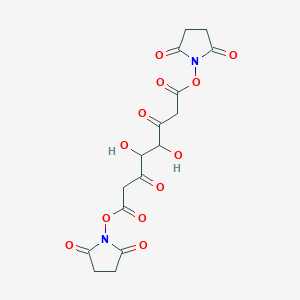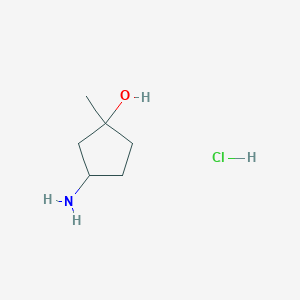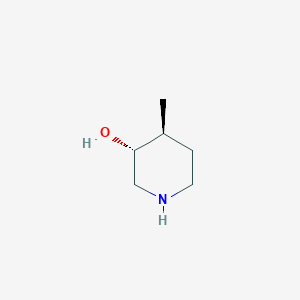
Ethyleneglycol-1,2-bis(succinimidyl 3-oxypropionate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyleneglycol-1,2-bis(succinimidyl 3-oxypropionate) is a chemical compound widely used in various scientific research fields. It is known for its role as a crosslinking agent, particularly in the synthesis of antibody-drug conjugates (ADCs). The compound is characterized by its ability to form stable amide bonds with primary amines, making it valuable in bioconjugation and protein modification applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyleneglycol-1,2-bis(succinimidyl 3-oxypropionate) is typically synthesized through a multi-step reaction process. The synthesis begins with the reaction of ethylene glycol with succinic anhydride to form ethyleneglycol bis(succinate). This intermediate is then reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production of ethyleneglycol-1,2-bis(succinimidyl 3-oxypropionate) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyleneglycol-1,2-bis(succinimidyl 3-oxypropionate) primarily undergoes nucleophilic substitution reactions. The NHS ester groups are highly reactive towards nucleophiles, particularly primary amines, resulting in the formation of stable amide bonds .
Common Reagents and Conditions
The common reagents used in reactions involving ethyleneglycol-1,2-bis(succinimidyl 3-oxypropionate) include primary amines, buffers (such as phosphate-buffered saline), and organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the reaction .
Major Products Formed
The major products formed from reactions involving ethyleneglycol-1,2-bis(succinimidyl 3-oxypropionate) are amide-linked conjugates. These products are commonly used in bioconjugation applications, such as the attachment of drugs to antibodies in ADCs .
Applications De Recherche Scientifique
Ethyleneglycol-1,2-bis(succinimidyl 3-oxypropionate) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyleneglycol-1,2-bis(succinimidyl 3-oxypropionate) involves the formation of stable amide bonds with primary amines. The NHS ester groups react with amine groups on proteins or other molecules, resulting in covalent attachment. This crosslinking capability is crucial for its role in bioconjugation and the development of ADCs .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylene glycol 1,2-bis(succinimidyl 3-oxypropionate): Another crosslinking agent with similar applications but different molecular structure.
N-Succinimidyl 3-(propargyloxy)propionate: Used in bioconjugation with a different reactive group.
EGS (ethylene glycol bis(succinimidyl succinate)): Similar crosslinking agent with different spacer arm length and properties.
Uniqueness
Ethyleneglycol-1,2-bis(succinimidyl 3-oxypropionate) is unique due to its specific spacer arm length and reactivity, making it particularly suitable for certain bioconjugation applications. Its ability to form stable amide bonds with primary amines under mild conditions sets it apart from other crosslinking agents .
Propriétés
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) 4,5-dihydroxy-3,6-dioxooctanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O12/c19-7(5-13(25)29-17-9(21)1-2-10(17)22)15(27)16(28)8(20)6-14(26)30-18-11(23)3-4-12(18)24/h15-16,27-28H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHVOHAWGMZTSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CC(=O)C(C(C(=O)CC(=O)ON2C(=O)CCC2=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B8023464.png)


![[(2R)-2,3-bis(hexadecanoyloxy)propoxy][(2-hydroxyethyl)amino]phosphinic acid](/img/structure/B8023477.png)
![N,N'-Diphenyl-N,N'-bis[4'-(diphenylamino)biphenyl-4-yl]benzidine](/img/structure/B8023482.png)


![Ethylhexahydrocyclopenta[c]pyrrole-5-carboxylatehydrochloride](/img/structure/B8023513.png)
![(1S,3R,4R)-2-azoniabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B8023518.png)





